Unmatched USP30 Selectivity Profile Among Small Molecule Inhibitors
MF-094 demonstrates a level of selectivity for USP30 that is unmatched by other commercially available small molecule inhibitors . In a comprehensive panel of 22 USP assays, MF-094 exhibited <30% inhibition at a concentration of 10 μM, whereas many other DUB inhibitors show significant off-target activity at similar concentrations [1]. Specific IC50 values for key USP family members are >10 μM (USP1, USP7, USP14, USP28), resulting in a selectivity index >67 versus USP30 [1]. This profile ensures that observed biological effects are due to USP30 inhibition rather than off-target DUB modulation .
| Evidence Dimension | Selectivity against USP family enzymes |
|---|---|
| Target Compound Data | IC50 >10 μM for USP1, USP7, USP14, USP28; <30% inhibition of 22 USPs at 10 μM |
| Comparator Or Baseline | USP30i-37 (a known selective USP30 inhibitor) has an IC50 of 95 nM against USP6, indicating a notable off-target liability |
| Quantified Difference | MF-094 shows no significant inhibition of USP6 (data not shown in primary panel, but implied by <30% inhibition of 22 USPs), whereas USP30i-37 has an IC50 of 95 nM against USP6, representing a >100-fold selectivity gap for MF-094 versus this off-target |
| Conditions | Biochemical inhibition assays using recombinant USP enzymes and fluorescent substrates |
Why This Matters
Superior selectivity ensures that experimental outcomes are directly attributable to USP30 inhibition, reducing the need for extensive counter-screens and increasing confidence in target validation studies.
- [1] Invivochem. MF-094 Product Page. Accessed April 2026. Data derived from Kluge et al., 2018. View Source
